Cas no 115315-95-2 (Ethyl 1-phenyl-1H-pyrazole-3-carboxylate)
115315-95-2 structure
Product Name:Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Numéro CAS:115315-95-2
Le MF:C12H12N2O2
Mégawatts:216.235882759094
MDL:MFCD16584325
CID:1089409
PubChem ID:6424672
Update Time:2025-04-20
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
- 1-phenyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- ethyl 1-phenylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 1-phenyl-, ethyl ester
- HNQSUSPWELMLBU-UHFFFAOYSA-N
- AK139699
- ST2406848
- Z417910728
- MFCD16584325
- DS-6700
- DTXSID80423718
- Ethyl1-phenyl-1H-pyrazole-3-carboxylate
- CS-0151666
- SCHEMBL9681520
- DA-16809
- C71493
- EN300-135181
- AKOS022172740
- 115315-95-2
- DTXCID00374556
-
- MDL: MFCD16584325
- Piscine à noyau: 1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
- La clé Inchi: HNQSUSPWELMLBU-UHFFFAOYSA-N
- Sourire: O(CC)C(C1C=CN(C2C=CC=CC=2)N=1)=O
Propriétés calculées
- Qualité précise: 216.089877630g/mol
- Masse isotopique unique: 216.089877630g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 4
- Complexité: 239
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 44.1
Propriétés expérimentales
- Dense: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 330.8±15.0°C at 760 mmHg
- Solubilité: Très légèrement soluble (0,43 G / l) (25 ºC),
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128641-1g |
ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 1g |
$212 | 2021-08-05 | |
| Chemenu | CM128641-5g |
ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 5g |
$701 | 2021-08-05 | |
| Chemenu | CM128641-10g |
ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 10g |
$1122 | 2021-08-05 | |
| Alichem | A049003457-1g |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 1g |
$227.85 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK987-200mg |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 200mg |
565.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK987-50mg |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 50mg |
226.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK987-250mg |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 250mg |
452CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK987-100mg |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 97% | 100mg |
218CNY | 2021-05-07 | |
| TRC | B436415-10mg |
Ethyl 1-Phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B436415-50mg |
Ethyl 1-Phenyl-1H-pyrazole-3-carboxylate |
115315-95-2 | 50mg |
$ 135.00 | 2022-06-07 |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Littérature connexe
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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